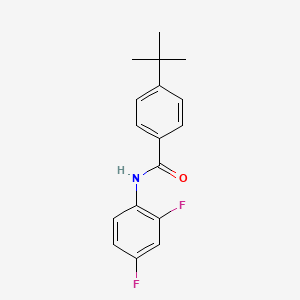

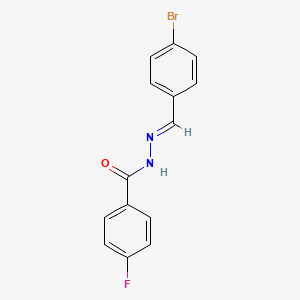

![molecular formula C19H22BrN5O B5566413 4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)

4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrimidine ring, a piperazine ring, and a pyrrolidine ring . Pyrimidines are essential components of nucleic acids, and piperazine rings are found in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and a pyrrolidine ring. The bromobenzoyl group would add significant molecular weight to the compound .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to participate in a wide range of chemical reactions, including various types of condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromobenzoyl group could potentially increase its reactivity. The heterocyclic rings could contribute to its stability and solubility .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

The compound 4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is involved in the synthesis of various heterocycles, which are crucial in medicinal chemistry. Research has shown that related compounds, such as 3-(4-bromobenzoyl)prop-2-enoic acid, can act as precursors in generating important heterocyclic compounds like 2-pyrimidine thione, pyrane, pyridine, and phthalazinone derivatives. These heterocycles find applications in developing pharmaceuticals due to their diverse biological activities (El-hashash, Rizk, & Ahmed, 2012).

Antiviral and Cytotoxic Agents

Pyrimidine derivatives, closely related to 4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, have been synthesized and evaluated for their anti-inflammatory and analgesic activities, highlighting their potential in drug development. Such compounds have been found to inhibit enterovirus replication at nanomolar concentrations, making them promising candidates for antiviral therapies (Chern et al., 2004).

Antibacterial Properties

The structural framework of 4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine lends itself to modifications that result in potent antibacterial agents. For instance, compounds like 9-fluoro-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acid have shown significant antibacterial activity against both Gram-positive and Gram-negative pathogens, illustrating the potential of such compounds in addressing antibiotic resistance (Cecchetti et al., 1987).

Uroselective Alpha 1-Adrenoceptor Antagonists

Compounds bearing similarity to 4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine have been explored as uroselective alpha 1-adrenoceptor antagonists. These antagonists are particularly relevant in treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Such research underscores the compound's utility in developing treatments that offer specificity and reduced side effects (Elworthy et al., 1997).

Mecanismo De Acción

Propiedades

IUPAC Name |

(3-bromophenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN5O/c20-16-5-3-4-15(14-16)18(26)24-12-10-23(11-13-24)17-6-7-21-19(22-17)25-8-1-2-9-25/h3-7,14H,1-2,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOARFFIJXFIQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride](/img/structure/B5566344.png)

![1-(2-furyl)-2-[(3R*,4R*)-3-hydroxy-3-isopropyl-4-methylpyrrolidin-1-yl]-2-oxoethanone](/img/structure/B5566349.png)

![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)

![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)

![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)